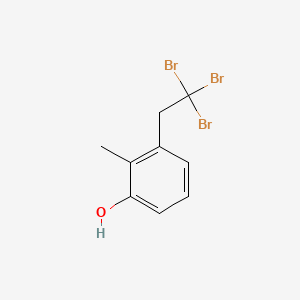
Phenol, tribromoethylmethyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Phenol, tribromoethylmethyl- is a brominated derivative of phenol, characterized by the presence of three bromine atoms and an ethylmethyl group attached to the phenol ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Phenol, tribromoethylmethyl- typically involves the bromination of phenol. The reaction is carried out by treating phenol with bromine in the presence of a suitable solvent, such as carbon tetrachloride or chloroform. The reaction conditions, including temperature and reaction time, are carefully controlled to ensure the selective bromination of the phenol ring.
Industrial Production Methods
On an industrial scale, the production of Phenol, tribromoethylmethyl- may involve continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and advanced separation techniques ensures the purity and quality of the final product.
Chemical Reactions Analysis
Types of Reactions
Phenol, tribromoethylmethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: Reduction reactions can convert the compound into less brominated derivatives.
Substitution: Electrophilic aromatic substitution reactions are common, where the bromine atoms can be replaced by other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reactions often involve reagents like halogens, nitrating agents, and sulfonating agents under controlled conditions.
Major Products Formed
The major products formed from these reactions include various brominated phenols, quinones, and substituted phenols, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Phenol, tribromoethylmethyl- has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemicals.
Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in pharmaceuticals, particularly as an antiseptic or disinfectant.
Industry: Utilized in the production of flame retardants, plasticizers, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Phenol, tribromoethylmethyl- involves its interaction with biological molecules, leading to the disruption of cellular processes. The bromine atoms enhance the compound’s reactivity, allowing it to interact with proteins, nucleic acids, and other cellular components. This interaction can result in the inhibition of microbial growth and other biological effects.
Comparison with Similar Compounds
Similar Compounds
Phenol: The parent compound, known for its antiseptic properties.
Tribromophenol: A brominated derivative with similar chemical properties.
Ethylmethylphenol: A derivative with different substituents on the phenol ring.
Uniqueness
Phenol, tribromoethylmethyl- is unique due to the combination of bromine atoms and the ethylmethyl group, which confer distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other compounds may not be as effective.
Properties
CAS No. |
104155-15-9 |
|---|---|
Molecular Formula |
C9H9Br3O |
Molecular Weight |
372.88 g/mol |
IUPAC Name |
2-methyl-3-(2,2,2-tribromoethyl)phenol |
InChI |
InChI=1S/C9H9Br3O/c1-6-7(5-9(10,11)12)3-2-4-8(6)13/h2-4,13H,5H2,1H3 |
InChI Key |
GZCHIDYRCDLLQR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1O)CC(Br)(Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















